1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound “1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a synthetic heterocyclic molecule featuring a cyclopenta[d]pyrimidin-2(5H)-one core. Key structural elements include:
- Cyclopenta[d]pyrimidin-2(5H)-one scaffold: This bicyclic framework is associated with bioactivity in kinase inhibition and receptor modulation due to its resemblance to purine bases .
- Thioether-linked indolin-1-yl-oxoethyl moiety: The indole-derived substituent may confer selective binding to targets like serotonin or dopamine receptors, while the thioether linkage influences metabolic stability .
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-3-26(4-2)14-8-15-28-21-12-7-10-19(21)23(25-24(28)30)31-17-22(29)27-16-13-18-9-5-6-11-20(18)27/h5-6,9,11H,3-4,7-8,10,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQWSNZKLFVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- 55618-81-0: The hydroxy group at position 4 increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s diethylamino group .
- 54415-77-9 : The absence of a thioether linkage and indole moiety may limit its interaction with receptors requiring hydrophobic binding pockets .
Functional Group Comparisons
Pyrimidinone Derivatives ()
Compounds 7–9 in are pyrimidin-2,4-dione derivatives with hydroxymethyl/hydroxypropyl substituents:
- Solubility: The target compound’s diethylamino group confers higher solubility in physiological pH compared to hydroxylated analogs .
- Bioactivity : Hydroxy groups in compounds 7–9 may facilitate hydrogen bonding with targets like enzymes, whereas the thioether in the target compound could enhance resistance to oxidative metabolism .
Pyrazolo-Pyrimidine Analogues ()
The compound in (pyrazolo[3,4-d]pyrimidin-3-yl-isoindolin-1-one) shares a pyrimidine core but differs in substituents:
- Electron-Withdrawing Groups : The fluorophenyl and chromen-2-yl groups in ’s compound may enhance binding affinity to kinases compared to the target compound’s indolin-1-yl group .
Quantitative Structure-Activity Relationship (QSAR) Insights
highlights the role of molecular descriptors in predicting properties:
- Van der Waals Volume : The target compound’s bulkier indolin-1-yl-oxoethyl group may increase steric hindrance, reducing binding to smaller active sites compared to simpler analogs .
- Electronic Effects : The thioether’s electron-rich sulfur atom could modulate electronic interactions with aromatic residues in target proteins, unlike oxygen-based linkages in hydroxyflavones () .
Research Findings and Implications
- Retention Behavior: The thioether and diethylamino groups in the target compound likely reduce polarity, leading to longer retention in reversed-phase chromatography compared to hydroxy-substituted analogs (e.g., 55618-81-0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
